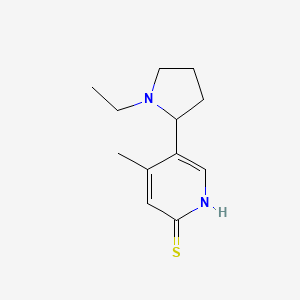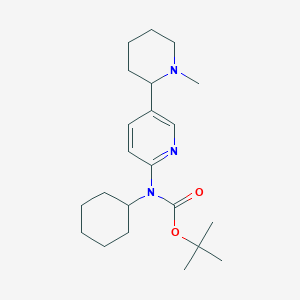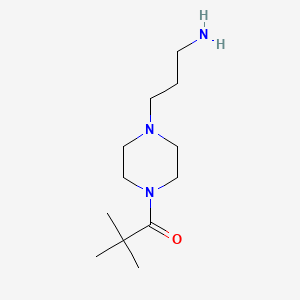
5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol is a heterocyclic compound that features a pyridine ring substituted with a thiol group and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. The process involves multiple steps, including esterification, cyclization, and thiolation, to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The final product is typically purified using techniques such as distillation, crystallization, or chromatography to ensure high quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, piperidine derivatives, and thioethers. These products can have different properties and applications depending on the specific reaction pathway .
Wissenschaftliche Forschungsanwendungen
5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound’s properties make it suitable for use in materials science, such as in the development of new polymers or coatings
Wirkmechanismus
The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s binding affinity to certain proteins or enzymes, while the thiol group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Pyridine: An aromatic heterocycle with a nitrogen atom in the ring.
Thiol-containing compounds: Compounds with a thiol group, such as cysteine or thiophenol.
Uniqueness
5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol is unique due to its combination of a pyridine ring, a pyrrolidine ring, and a thiol group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications. Its structural complexity allows for diverse interactions and reactivity compared to simpler analogs .
Eigenschaften
Molekularformel |
C12H18N2S |
|---|---|
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
5-(1-ethylpyrrolidin-2-yl)-4-methyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C12H18N2S/c1-3-14-6-4-5-11(14)10-8-13-12(15)7-9(10)2/h7-8,11H,3-6H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
NRHSZPMBMGYJGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC1C2=CNC(=S)C=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-(3aR,6S,6aS)-1-benzyl-octahydrocyclopenta[b]pyrrol-6-amine dihydrochloride](/img/structure/B11819549.png)





![1-[4-(dimethylamino)phenyl]-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-en-1-one](/img/structure/B11819577.png)



![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11819588.png)
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (salt)](/img/structure/B11819603.png)

